molecular formula C10H20ClN B13912583 6-Butyl-2-azaspiro[3.3]heptane hydrochloride

6-Butyl-2-azaspiro[3.3]heptane hydrochloride

Katalognummer: B13912583
Molekulargewicht: 189.72 g/mol
InChI-Schlüssel: SDXVIPGLHJILDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Butyl-2-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of azaspiro compounds, which are known for their rigid and sterically constrained molecular structures. These properties make them valuable in various fields, including medicinal chemistry and drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

6-Butyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted analogs of this compound. These products often exhibit unique chemical and physical properties that make them valuable for further research and applications .

Wissenschaftliche Forschungsanwendungen

6-Butyl-2-azaspiro[3.3]heptane hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Butyl-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid and sterically constrained structure of the compound allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

6-Butyl-2-azaspiro[3.3]heptane hydrochloride can be compared with other similar compounds, such as:

    2-Azaspiro[3.3]heptane: This compound shares the spirocyclic scaffold but lacks the butyl group, resulting in different chemical and biological properties.

    6-Amino-2-azaspiro[3.3]heptane: This compound contains an amino group instead of a butyl group, leading to different reactivity and applications.

    2-Oxa-6-azaspiro[3.3]heptane:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that make it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H20ClN

Molekulargewicht

189.72 g/mol

IUPAC-Name

6-butyl-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-2-3-4-9-5-10(6-9)7-11-8-10;/h9,11H,2-8H2,1H3;1H

InChI-Schlüssel

SDXVIPGLHJILDS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CC2(C1)CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.